Cas no 2763890-49-7 ((3R)-2-oxooxolan-3-yl trifluoromethanesulfonate)

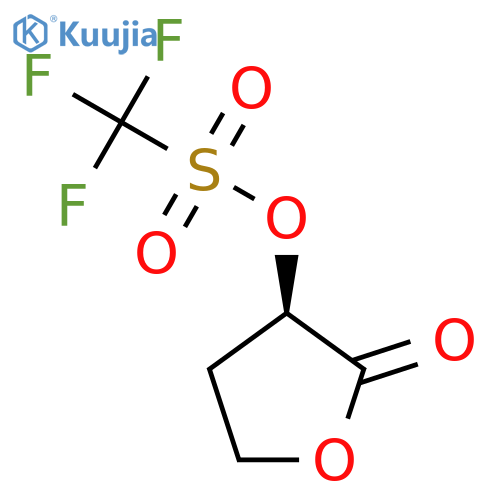

2763890-49-7 structure

商品名:(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL2632962

- EN300-37369134

- [(3R)-2-oxooxolan-3-yl] trifluoromethanesulfonate

- (3R)-2-oxooxolan-3-yl trifluoromethanesulfonate

- 2763890-49-7

-

- インチ: 1S/C5H5F3O5S/c6-5(7,8)14(10,11)13-3-1-2-12-4(3)9/h3H,1-2H2/t3-/m1/s1

- InChIKey: QOEKAXKDLQCASA-GSVOUGTGSA-N

- ほほえんだ: S(C(F)(F)F)(=O)(=O)O[C@H]1C(=O)OCC1

計算された属性

- せいみつぶんしりょう: 233.98097892g/mol

- どういたいしつりょう: 233.98097892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37369134-0.1g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 0.1g |

$956.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-5.0g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 5.0g |

$3147.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-10.0g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 10.0g |

$4667.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-0.5g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 0.5g |

$1043.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-0.05g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 0.05g |

$912.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-0.25g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 0.25g |

$999.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-2.5g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 2.5g |

$2127.0 | 2023-07-06 | ||

| Enamine | EN300-37369134-1.0g |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate |

2763890-49-7 | 1.0g |

$1086.0 | 2023-07-06 |

(3R)-2-oxooxolan-3-yl trifluoromethanesulfonate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2763890-49-7 ((3R)-2-oxooxolan-3-yl trifluoromethanesulfonate) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量